REACTION_CXSMILES
|
C([C:6]1[C:7](=[O:15])[NH:8][C:9]([CH2:13][CH3:14])=[CH:10][C:11]=1[OH:12])(OCC)=O.[OH-].[K+].Cl>O>[CH2:13]([C:9]1[NH:8][C:7](=[O:15])[CH:6]=[C:11]([OH:12])[CH:10]=1)[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1C(NC(=CC1O)CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled again
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC(=CC(N1)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |